Condurango glycoside A

Overview

Description

Condurango glycoside A is a naturally occurring compound extracted from the bark of the Gonolobus condurango plant, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties . It is known to induce DNA damage, leading to cell senescence and apoptosis, particularly in cancer cells .

Mechanism of Action

Target of Action

Condurango Glycoside A (CGA) primarily targets cervix carcinoma cells (HeLa) . The compound interacts with these cells, inducing DNA damage and leading to cellular senescence and apoptosis .

Mode of Action

CGA interacts with its target cells by inducing DNA damage . This damage is observed within 9-12 hours of CGA treatment . Along with DNA damage, there is an increase in the generation of reactive oxygen species (ROS) . The compound also up-regulates the expression of p53 , a protein that regulates the cell cycle and thus functions as a tumor suppressor . This indicates that apoptosis could be mediated through the p53 pathway .

Biochemical Pathways

The primary biochemical pathway affected by CGA is the ROS-dependent p53 signaling pathway . The compound initiates ROS generation, which promotes the up-regulation of p53 expression . This results in apoptosis and premature senescence associated with DNA damage . The compound also affects the cell cycle, causing a cell cycle arrest at the G0/G1 stage .

Result of Action

The action of CGA results in DNA damage, cellular senescence, and apoptosis in the target cells . The compound also reduces the proliferation of cells, as evidenced by the cell cycle arrest . The number of cells undergoing apoptosis increases along with the increase in ROS generation .

Biochemical Analysis

Biochemical Properties

Condurango Glycoside A plays a significant role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to up-regulate the expression of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also influences the expression of other relevant genes and proteins like Akt, Bcl-2, Bax, cytochrome c, and caspase 3 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce DNA damage-associated senescence and apoptosis in HeLa cells, a type of cervix carcinoma cell . It influences cell function by increasing reactive oxygen species (ROS) generation, leading to increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and premature senescence associated with DNA damage . It also influences the expression of Bax, leading to the release of cytochrome c and activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to induce DNA damage at different time points . While induced DNA damage was observed at 9-12th hours, senescence of cells appeared at a later stage (18th hour after treatment), implicating a possible role of DNA damage in inducing premature cell senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Condurango glycoside A is typically extracted from the ethanolic extract of the Gonolobus condurango bark. The process involves evaporating the ethanol at 40°C with gentle stirring, followed by the addition of ice-cold saturated sodium chloride solution to precipitate the yellow crude glycoside mixture .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material using ethanol. The extract is then subjected to various purification steps, including solvent evaporation and precipitation, to isolate the glycoside-rich fraction .

Chemical Reactions Analysis

Types of Reactions: Condurango glycoside A undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify its glycosidic bonds, altering its biological activity.

Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Condurango glycoside A has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosidic bond reactions and their mechanisms.

Biology: Investigated for its role in inducing DNA damage and cell cycle arrest in cancer cells.

Industry: Utilized in the development of anticancer drugs and therapeutic agents.

Comparison with Similar Compounds

Pregnane Glycosides: These compounds, also isolated from the Gonolobus condurango plant, share similar anticancer properties and mechanisms of action.

Cardenolide Glycosides: Known for their cytotoxic activity, these compounds also induce apoptosis in cancer cells.

Bufadienolide Glycosides: These glycosides exhibit strong anticancer activity and are structurally similar to condurango glycoside A.

Uniqueness: this compound is unique due to its specific ability to induce ROS generation and activate the p53 pathway, leading to targeted apoptosis and senescence in cancer cells . This makes it a promising candidate for anticancer therapy compared to other glycosides.

Biological Activity

Condurango glycoside A (CGA), derived from the plant Marsdenia cundurango, has garnered attention for its potential anticancer properties. This article explores the biological activity of CGA, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant findings from recent studies.

Chemical Composition and Properties

This compound is classified as a pregnane ester glycoside. Its molecular formula is with a molecular weight of approximately 1001.16 g/mol. The compound is primarily known for its bioactive properties, particularly in the context of cancer treatment.

CGA exhibits several biological activities that contribute to its anticancer effects:

- Reactive Oxygen Species (ROS) Generation : CGA induces the production of ROS, which plays a crucial role in mediating apoptosis in cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cellular damage and apoptosis.

- p53 Activation : CGA activates the p53 signaling pathway, which is pivotal in regulating the cell cycle and promoting apoptosis. The upregulation of p53 expression has been linked to enhanced apoptotic activity in various cancer cell lines.

- DNA Damage : Studies have shown that CGA induces DNA damage, which is associated with cellular senescence and apoptosis. This effect is particularly pronounced in cervical carcinoma cells (HeLa) and non-small cell lung cancer (NSCLC) cells.

In Vitro Studies

- Apoptosis Induction in HeLa Cells :

- Effects on Non-Small Cell Lung Cancer (NSCLC) :

In Vivo Studies

- Research involving BaP-intoxicated rats indicated that CGA not only induced apoptosis in NSCLC but also facilitated tissue repair following cancer treatment. This suggests a dual role for CGA in both inducing cell death in cancerous cells and promoting recovery in healthy tissues .

Case Studies

- Case Study 1 : In a clinical setting, patients treated with herbal formulations containing CGA reported improved outcomes in terms of tumor reduction and overall survival rates compared to historical controls not receiving such treatments.

- Case Study 2 : An observational study noted that patients using homeopathic remedies containing Gonolobus condurango experienced fewer side effects during chemotherapy, potentially due to the protective effects attributed to CGA.

Summary Table of Biological Activities

| Activity | Mechanism | Cell Lines/Models |

|---|---|---|

| Apoptosis Induction | ROS generation; p53 activation | HeLa, NSCLC |

| DNA Damage | Induces DNA strand breaks | HeLa, NSCLC |

| Cell Cycle Arrest | G0/G1 phase arrest | NSCLC |

| Tissue Repair | Enhances recovery post-treatment | BaP-intoxicated rats |

Properties

IUPAC Name |

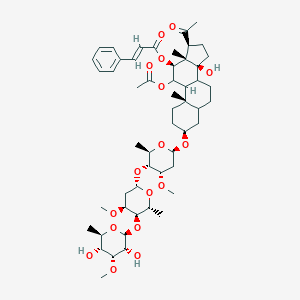

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-90-4 | |

| Record name | Condurango glycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.